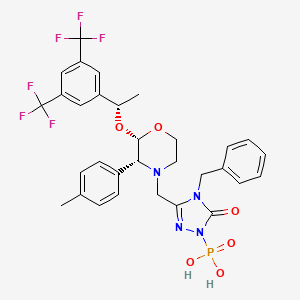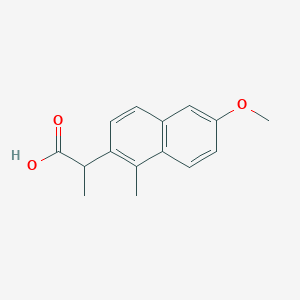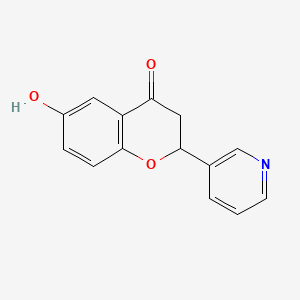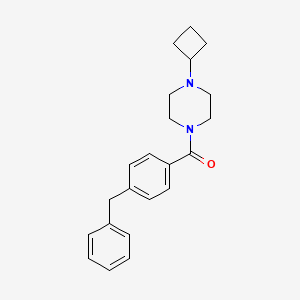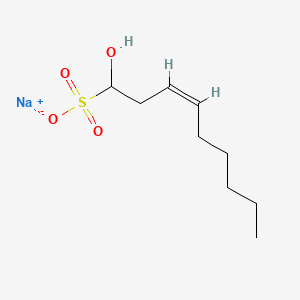![molecular formula C16H12N2O2 B13856062 2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)- CAS No. 110932-42-8](/img/structure/B13856062.png)
2,4-Imidazolidinedione, 5-([1,1'-biphenyl]-4-ylmethylene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- is a compound belonging to the class of imidazolidinediones These compounds are characterized by a five-membered ring structure containing two nitrogen atoms and two carbonyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- typically involves the condensation of an appropriate biphenyl aldehyde with an imidazolidinedione precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product.
化学反応の分析
Types of Reactions
2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
2,4-Imidazolidinedione, 5-ethyl-5-methyl-: Another imidazolidinedione derivative with different substituents on the ring.
2,4-Imidazolidinedione, 5,5-diphenyl-: A compound with two phenyl groups attached to the imidazolidinedione ring.
Uniqueness
2,4-Imidazolidinedione, 5-([1,1’-biphenyl]-4-ylmethylene)- is unique due to the presence of the biphenyl group, which imparts distinct chemical and physical properties
特性
CAS番号 |
110932-42-8 |
|---|---|
分子式 |
C16H12N2O2 |
分子量 |
264.28 g/mol |
IUPAC名 |
5-[(4-phenylphenyl)methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C16H12N2O2/c19-15-14(17-16(20)18-15)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H,(H2,17,18,19,20) |
InChIキー |
QIYDZMXXQWNWHJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=C3C(=O)NC(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


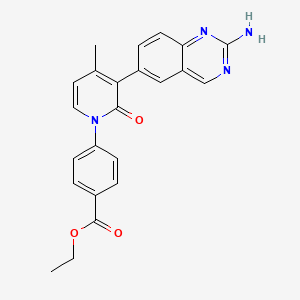
![(alphaZ)-alpha-[(2-Ethoxy-2-oxoethoxy)imino]-2-(formylamino)-4-thiazoleacetic Acid](/img/structure/B13855988.png)

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-amine](/img/structure/B13856025.png)
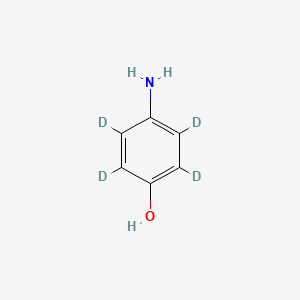
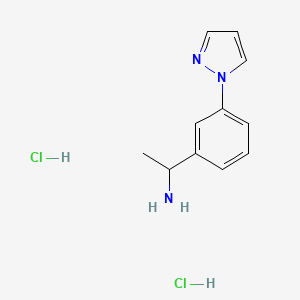
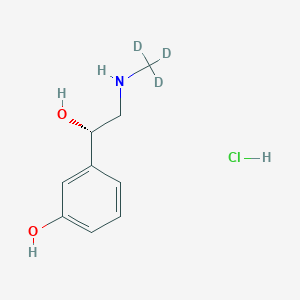
![Bis(2-Methyl-10H-Benzo[b]Thieno[2,3-e][1,4]Diazepin-4-yl)Amine](/img/structure/B13856038.png)
